Chdi-180R

Description

Significance of Protein Aggregation in Huntington's Disease Pathogenesis

Huntington's disease is caused by a mutation in the huntingtin (HTT) gene, which leads to the production of the mutant huntingtin protein (mHTT). mdpi.com This mutation involves an expansion of a cytosine-adenine-guanine (CAG) trinucleotide repeat, resulting in an abnormally long polyglutamine tract in the protein. nih.govhuntingtonsdiseasenews.com A key pathological hallmark of Huntington's disease is the misfolding and subsequent aggregation of this mHTT protein. researchgate.netacs.orgacs.org These aggregates accumulate within neurons, particularly in the striatum and cortex, forming characteristic inclusion bodies. snmjournals.orgnih.gov

The accumulation of mHTT aggregates is believed to be a central driver of neurodegeneration in Huntington's disease. researchgate.netmdpi.com These protein clumps can disrupt a multitude of crucial cellular functions, ultimately leading to neuronal dysfunction and death. nih.govfrontiersin.org The progressive nature of the disease, with its devastating motor, cognitive, and psychiatric symptoms, is closely linked to the gradual deposition of these toxic protein aggregates. nih.govresearchgate.net Therefore, understanding the mechanisms of mHTT aggregation is paramount for developing therapeutic strategies aimed at slowing or halting the progression of Huntington's disease.

Rationale for In Vivo Molecular Imaging in Preclinical Neurodegeneration Research

In preclinical research of neurodegenerative diseases like Huntington's, in vivo molecular imaging techniques, particularly Positron Emission Tomography (PET), are indispensable. frontiersin.org These methods allow for the non-invasive visualization and quantification of key pathological processes within the living brain over time. frontiersin.orgevotec.com This capability is crucial for several reasons. Firstly, it enables researchers to track the progression of the disease and correlate it with the accumulation of pathological markers like mHTT aggregates. biospective.com Secondly, it provides a direct way to assess the efficacy of potential therapeutic interventions designed to reduce the burden of these aggregates. evotec.comed.ac.uk

By using specific radiolabeled molecules, known as radioligands, that bind to targets of interest, PET imaging can provide a detailed molecular snapshot of the brain. mdpi.com This allows for the longitudinal study of disease mechanisms and the evaluation of treatment responses in animal models, which is essential before advancing a potential therapy to human clinical trials. snmjournals.orged.ac.uk The ability to monitor the effects of a drug on its target in a living organism provides invaluable information that cannot be obtained through post-mortem tissue analysis alone.

Overview of Radioligand Development for Aggregation Pathology Visualization

The development of radioligands specifically designed to bind to protein aggregates has revolutionized the study of neurodegenerative diseases. biospective.com For Huntington's disease, the goal has been to create a molecule that can cross the blood-brain barrier, selectively bind to mHTT aggregates with high affinity, and be labeled with a positron-emitting isotope for PET imaging. researchgate.netacs.orgacs.org The CHDI Foundation has been at the forefront of this effort, leading to the development of the first-generation PET ligands for mHTT, including [11C]CHDI-180R. ed.ac.uk

The process of developing such a radioligand is a meticulous one, involving the screening of numerous compounds to identify those with the desired properties. acs.orgacs.org These properties include not only high affinity and selectivity for the target but also appropriate pharmacokinetic characteristics, such as good brain uptake and washout from non-target areas, to ensure a clear imaging signal. researchgate.net The successful development of these radioligands provides researchers with powerful tools to investigate the role of protein aggregation in disease and to accelerate the development of new treatments. biospective.com

Historical Context and Evolution of Biomarkers for Mutant Huntingtin Aggregates

The quest for reliable biomarkers for Huntington's disease has evolved significantly over time. Initially, the focus was on clinical and behavioral assessments to monitor disease progression. However, these measures can be subjective and may not reflect the underlying molecular changes in the brain until later stages of the disease. The discovery of the HTT gene mutation opened the door to genetic testing, allowing for definitive diagnosis, but it does not provide information about the rate of disease progression or the pathological burden in the brain. nih.gov

The development of biofluid biomarkers, such as the measurement of mHTT levels in cerebrospinal fluid, represented a significant step forward, offering a more direct measure of the pathogenic protein. nih.gov However, the ultimate goal has been to develop imaging biomarkers that can directly visualize the pathology in the living brain. huntingtonsdiseasenews.com Early PET studies in Huntington's disease focused on markers of neuronal dysfunction, such as changes in glucose metabolism or dopamine receptor density. mdpi.comnih.gov The development of aggregate-specific PET radioligands like this compound marks a pivotal moment in this evolution, providing a tool to directly quantify the hallmark pathology of the disease and to serve as a potential surrogate endpoint in clinical trials for therapies targeting mHTT. researchgate.netbiospective.com

Detailed Research Findings on this compound

This compound is a small molecule that has been extensively characterized for its potential as a PET radioligand for imaging mHTT aggregates. biorxiv.org It is the right-hand side N-methylated isotopologue of a parent compound and has demonstrated superior properties for in vivo imaging compared to its left-side O-methylated counterpart. researchgate.net

Preclinical Evaluation in Rodent Models

Research in rodent models of Huntington's disease has been instrumental in validating the utility of this compound. Studies using the R6/2 and zQ175DN mouse models have shown that [11C]this compound can non-invasively monitor the progression of mHTT pathology. biorxiv.org

Autoradiography studies using [3H]CHDI-180 have demonstrated specific binding to mHTT aggregates in brain slices from these mouse models. biorxiv.org PET imaging with [11C]this compound has confirmed these findings in living animals, showing a progressive increase in radioligand binding that correlates with the age-dependent accumulation of mHTT aggregates. biorxiv.org

Crucially, [11C]this compound has been shown to be a valuable tool for assessing the efficacy of mHTT-lowering therapies. In preclinical studies, treatment with agents that reduce mHTT expression led to a corresponding decrease in [11C]this compound binding in the brain, as measured by PET. nih.govbiorxiv.org This demonstrates the potential of this compound to serve as a pharmacodynamic biomarker to measure target engagement of new therapeutic agents. evotec.com

| Preclinical Rodent Model Studies with this compound | |

| Finding | Significance |

| Specific binding to mHTT aggregates in autoradiography. biorxiv.org | Confirms target engagement and selectivity. |

| Progressive increase in PET signal with age in HD mouse models. biorxiv.org | Demonstrates the ability to track disease progression. |

| Reduced PET signal following mHTT-lowering therapies. nih.govbiorxiv.org | Validates its use as a pharmacodynamic biomarker. |

Preclinical Evaluation in Non-Human Primate Models

To further validate its potential for clinical translation, this compound has been evaluated in non-human primate (NHP) models of Huntington's disease. snmjournals.orgnih.gov PET imaging studies in rhesus macaques expressing a fragment of the mHTT protein demonstrated that [11C]this compound could effectively visualize and quantify the cerebral mHTT aggregate load. nih.govsnmjournals.org

The radioligand displayed favorable properties in NHPs, including good metabolic stability and rapid brain uptake with reversible binding. nih.govsnmjournals.org Significantly increased [11C]this compound binding was observed in various brain regions of the HD macaques compared to control animals, and these in vivo findings were corroborated by post-mortem histological analysis confirming the presence of mHTT aggregates. snmjournals.orgnih.gov These results in a large animal model more closely resembling human physiology provide strong support for the continued development of [11C]this compound for human studies. snmjournals.orgsnmjournals.org

| Preclinical Non-Human Primate Model Studies with this compound | |

| Finding | Significance |

| Good metabolic stability and brain kinetics. nih.govsnmjournals.org | Indicates suitability for PET imaging in larger species. |

| Significantly increased binding in HD NHP brains. nih.govsnmjournals.org | Confirms ability to detect mHTT pathology in a primate model. |

| In vivo PET findings correlate with post-mortem histology. snmjournals.orgnih.gov | Validates the imaging signal as a true measure of aggregate burden. |

Binding Affinity and Selectivity

A critical characteristic of a successful PET radioligand is its high affinity and selectivity for its target. CHDI-180 has been shown to be a high-affinity ligand for mHTT aggregates, with a dissociation constant (Kd) in the low nanomolar range (1-6 nM). researchgate.net

Importantly, CHDI-180 demonstrates selectivity for aggregated forms of mHTT over the normal, non-pathogenic huntingtin protein and soluble, monomeric mHTT. researchgate.net This specificity is crucial for ensuring that the PET signal accurately reflects the pathological aggregates that are the hallmark of Huntington's disease. Further studies have indicated that this compound does not bind to other protein aggregates associated with different neurodegenerative diseases, such as amyloid-β and tau, which is important for its specific use in Huntington's disease research. frontiersin.org

| Binding Characteristics of CHDI-180 | |

| Property | Value/Description |

| Binding Affinity (Kd) | 1-6 nM researchgate.net |

| Selectivity | Binds to aggregated mHTT, not soluble mHTT or normal HTT. researchgate.net |

| Cross-reactivity | Does not show significant binding to amyloid-β or tau aggregates. frontiersin.org |

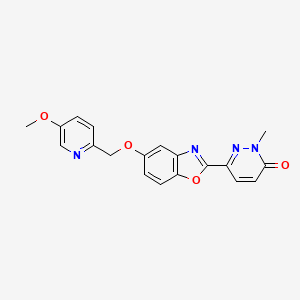

Structure

2D Structure

3D Structure

Properties

CAS No. |

1883792-80-0 |

|---|---|

Molecular Formula |

C19H16N4O4 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

6-[5-[(5-methoxypyridin-2-yl)methoxy]-1,3-benzoxazol-2-yl]-2-methylpyridazin-3-one |

InChI |

InChI=1S/C19H16N4O4/c1-23-18(24)8-6-15(22-23)19-21-16-9-13(5-7-17(16)27-19)26-11-12-3-4-14(25-2)10-20-12/h3-10H,11H2,1-2H3 |

InChI Key |

GKFOHSAOICRNJW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=NC3=C(O2)C=CC(=C3)OCC4=NC=C(C=C4)OC |

Origin of Product |

United States |

Chemical Synthesis and Radiochemistry of Chdi 180r

Synthetic Pathways for the CHDI-180R Core Structure

While detailed synthetic pathways for the non-radiolabeled this compound core structure are not extensively described in the provided search results, it is understood that this compound is the right-hand-side labeled ligand derived from a parent compound acs.org. Its chemical name is 6-(5-((5-methoxypyridin-2-yl)methoxy)benzo[d]oxazol-2-yl)-2-methylpyridazin-3(2H)-one. medkoo.comdrugfuture.com A related compound, CHDI-180-OH, is identified as the desmethyl precursor of this compound. medkoo.com This suggests that a key step in the synthesis of the this compound core likely involves the functionalization of a precursor molecule.

Radiosynthesis Methodologies for [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound is primarily achieved through carbon-11 (B1219553) labeling, utilizing automated synthesis modules to handle the short half-life of ¹¹C (20.4 minutes). researchgate.netranchobiosciences.combiorxiv.org

Precursor Design and Labeling Strategies

The radiosynthesis of [¹¹C]this compound involves a single-step carbon-11 labeling procedure. ranchobiosciences.com The precursor used is typically the desmethyl analogue of this compound, CHDI-180-OH. medkoo.com The labeling strategy involves the reaction of this precursor with [¹¹C]MeI (carbon-11 labeled methyl iodide). ranchobiosciences.com This methylation reaction is carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃). researchgate.netranchobiosciences.com The [¹¹C]MeI is synthesized separately, often using a dedicated module, and then bubbled into the reaction vial containing the precursor and base. nih.gov

Automated Radiosynthesis Protocols and Optimization for [¹¹C]this compound

Automated synthesis modules are routinely employed for the radiosynthesis of [¹¹C]this compound to ensure efficiency and reproducibility. Systems such as the TRACERlab FXC (GE Healthcare) and Carbonsynthon I (Comecer) have been used. researchgate.netsnmjournals.orgranchobiosciences.com The general protocol involves mixing the this compound precursor (typically 0.5-1.2 mg) with a solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and cesium carbonate (4-10 mg). researchgate.netranchobiosciences.com [¹¹C]MeI is then introduced and reacted with the mixture for a short period, such as 3.5 minutes at room temperature. ranchobiosciences.com After the reaction, the radioactive product is typically purified, often using high-performance liquid chromatography (HPLC), and then formulated for injection. nih.gov Optimization of these protocols focuses on maximizing radiochemical yield, purity, and molar activity within the constraints of the radioisotope's half-life.

Radiochemical Purity and Molar Activity Assessment of [¹¹C]this compound

Assessment of the synthesized [¹¹C]this compound involves determining its radiochemical purity and molar activity. Radiochemical purity is crucial to ensure that the detected radioactivity is primarily associated with the desired compound. Studies have reported radiochemical purity of [¹¹C]this compound to be greater than 99%. nih.govnih.gov Molar activity, which reflects the amount of radioactivity per mole of the compound, is another critical parameter for PET tracers. Reported molar activities for [¹¹C]this compound at the end of synthesis vary across studies, with values such as 1,412 ± 556 GBq/μmol nih.gov and 58.91 ± 9.89 GBq/µmol nih.gov (n=11) reported. The decay-corrected radiochemical yield has been reported as 13.36 ± 1.91%. biorxiv.org

The following table summarizes some reported radiochemical purity and molar activity data for [¹¹C]this compound:

| Parameter | Value (Mean ± SEM/SD) | Unit | Reference |

| Radiochemical Purity | >99 | % | nih.govnih.gov |

| Molar Activity (EOS) | 1412 ± 556 | GBq/μmol | nih.gov |

| Molar Activity (n=11) | 58.91 ± 9.89 | GBq/µmol | nih.gov |

| Radiochemical Yield (Decay-Corrected) | 13.36 ± 1.91 | % | biorxiv.org |

Note: EOS = End of Synthesis

[¹¹C]this compound has demonstrated good metabolic stability in preclinical studies, with a high percentage of the parent compound remaining in plasma over time (e.g., >95% at 40 min p.i. in mice, 51.4% ± 4.0% at 60 min after injection in non-human primates). nih.govbiorxiv.org This metabolic stability is important for accurate quantification of target binding in PET imaging.

Design and Synthesis of Fluorinated Analogues of this compound for Radiopharmaceutical Applications (e.g., [¹⁸F]CHDI-650)

While [¹¹C]this compound has shown promise, the short half-life of ¹¹C limits its widespread clinical application, particularly for imaging centers without an on-site cyclotron. biorxiv.orgfrontiersin.org This has driven the development of fluorinated analogues labeled with ¹⁸F, which has a longer half-life (109.8 minutes). biorxiv.orgfrontiersin.org [¹⁸F]CHDI-650 is a notable example of such an analogue. biorxiv.orgnih.govnih.gov

The design of [¹⁸F]CHDI-650 involved structural modifications to the CHDI-180 core to incorporate the ¹⁸F isotope while maintaining or improving desirable properties such as affinity for mHTT aggregates, selectivity, metabolic stability, and pharmacokinetic profile. researchgate.netnih.gov Key modifications in the design of CHDI-650 compared to CHDI-180 included replacing the pyridazinone ring with a pyrimidine (B1678525) ring, introducing a 2-methyl group on the pyrimidine ring to block a major metabolic pathway, and strategically placing a ring-nitrogen on the benzoxazole (B165842) core. nih.govacs.org The site for ¹⁸F labeling was introduced by replacing a methoxy (B1213986) pendant with a fluoro-ethoxy group, and deuterium (B1214612) atoms were incorporated to suppress oxidative defluorination. nih.govacs.orguantwerpen.be

Radiosynthesis of [¹⁸F]CHDI-650 has been performed using automated synthesis modules, adapting previously described processes. biorxiv.orgresearchgate.net The radiosynthesis typically involves the reaction of a suitable precursor with [¹⁸F]fluoride, which is produced via cyclotron bombardment of [¹⁸O]H₂O. biorxiv.org Reported radiochemical purity for [¹⁸F]CHDI-650 is greater than 99%, with molar activities reported as 223.55 ± 67.57 GBq/µmol (n=30) biorxiv.orgnih.gov and 185.2 ± 27.7 GBq/μmol researchgate.net. The decay-corrected radiochemical yield for [¹⁸F]CHDI-650 has been reported as 25.14 ± 10.20%. biorxiv.org

Data on the radiochemical characteristics of [¹⁸F]CHDI-650:

| Parameter | Value (Mean ± SEM/SD) | Unit | Reference |

| Radiochemical Purity | >99 | % | biorxiv.orgnih.gov |

| Molar Activity (n=30) | 223.55 ± 67.57 | GBq/µmol | biorxiv.orgnih.gov |

| Molar Activity | 185.2 ± 27.7 | GBq/μmol | researchgate.net |

| Radiochemical Yield (Decay-Corrected) | 25.14 ± 10.20 | % | biorxiv.org |

Preclinical evaluations have compared [¹⁸F]CHDI-650 with [¹¹C]this compound, showing that [¹⁸F]CHDI-650 can display higher differentiation between genotypes in mouse models at certain ages. nih.gov [¹⁸F]CHDI-650 has demonstrated rapid brain uptake and washout in non-human primates. nih.govacs.org

Molecular and Cellular Pharmacology of Chdi 180r

Binding Affinity and Selectivity Profiling of CHDI-180R for Mutant Huntingtin Aggregates

This compound has demonstrated high affinity for mHTT aggregates. Studies have reported dissociation constants (Kd) in the low nanomolar range (1-6 nM). researchgate.net This high affinity is crucial for a PET ligand to effectively bind to and visualize the relatively low concentrations of aggregates in the brain.

In Vitro Quantitative Autoradiography in Brain Tissue Sections

In vitro autoradiography studies using tritiated CHDI-180 ([³H]CHDI-180) have been instrumental in confirming the regional and subregional binding of the compound in brain tissue samples from HD mouse models and human postmortem tissue. fmre-gske.benih.govhdbuzz.netranchobiosciences.combiorxiv.org These studies have shown that [³H]CHDI-180 binding is significantly increased in brain regions known to be affected by HD and where mHTT aggregates are present in mouse models with the HD mutation, compared to wild-type mice. hdbuzz.netbiorxiv.org Autoradiography has also been used to assess the extent of mHTT aggregate reduction in response to therapeutic interventions. ranchobiosciences.com

Specificity Assessment Against Monomeric and Wild-Type Huntingtin

A key aspect of this compound's utility is its selectivity for aggregated mHTT over monomeric or wild-type huntingtin (wtHTT). Research indicates that this compound is a nanomolar affinity binder of aggregated, but not monomeric mHTT. biorxiv.orgresearchgate.net This specificity is vital to ensure that the signal detected by PET imaging specifically reflects the presence of pathological mHTT aggregates and not the normal, functional huntingtin protein or its soluble mutant form.

Evaluation of Off-Target Binding and Cross-Reactivity with Other Amyloidogenic Aggregates (e.g., Amyloid-beta, Tau)

Given that mHTT aggregates share structural similarities, such as beta-sheet structures, with other amyloidogenic proteins involved in neurodegenerative diseases like Alzheimer's disease (AD), the assessment of off-target binding is critical. researchgate.net Studies have evaluated the specificity of this compound against aggregates of amyloid-beta and tau. While CHDI-180 was derived from known PET tracers targeting beta-amyloid plaques, studies using [³H]this compound have shown some off-target binding to other protein aggregates in postmortem AD brains, although the binding level was reported as minimal compared to known beta-amyloid binders. researchgate.netnih.gov Subsequent development efforts, leading to related compounds like CHDI-626 and CHDI-650, aimed to minimize this off-target binding while maintaining high affinity for mHTT aggregates. nih.govacs.org

Identification and Characterization of Mutant Huntingtin Proteoforms Targeted by this compound

Efforts have been made to identify the specific mHTT proteoforms that this compound binds to, which is important for understanding its mechanism of action and for the development of next-generation tracers. bmj.combmj.comresearchgate.net

Photoaffinity Probe-Mediated Target Deconvolution Strategies

Photoaffinity probes incorporating a photoreactive tag have been designed to selectively isolate the mHTT targets of CHDI-180. bmj.combmj.com These probes allow for UV-induced covalent cross-linkage between the probe and the bound mHTT proteoform. bmj.combmj.com The resulting ligand-target complex can then be enriched through covalent capture onto beads, facilitating the isolation and characterization of the specific mHTT species bound by the ligand. bmj.combmj.com This photoaffinity labeling strategy is a key method for target deconvolution. bmj.combmj.comresearchgate.net

Spectrometric and Microscopic Analysis of Ligand-Bound Protein Species

Following the isolation of ligand-bound mHTT proteoforms using photoaffinity probes, various analytical techniques are employed for their characterization. Spectrometric methods, such as mass spectrometry, are used to identify the protein species that are covalently linked to the probe. bmj.combmj.com Microscopic techniques, including mass photometry (MP) and negative stain electron microscopy (nsEM), have been optimized for the analysis of various mHTT proteoforms and are used to characterize the size and morphology of the aggregates bound by CHDI-180. bmj.combmj.com These approaches help to understand which specific aggregated forms of mHTT are recognized by this compound. Studies suggest that the [¹¹C]this compound PET ligand binds to extranuclear aggregated mHTT. ranchobiosciences.com

Below is a table listing the chemical compound mentioned and its corresponding PubChem CID.

| Compound Name | PubChem CID |

| This compound | 118905497 |

| CHDI-180-OH | 118905359 |

Data Table Example (Illustrative based on search findings):

While specific quantitative data tables for binding affinity across different aggregate types or detailed proteoform characterization data were not consistently available in a format suitable for direct table generation from the search results, the following illustrates how such data could be presented if available.

| Aggregate Type | Binding Affinity (Kd/IC₅₀) | Notes |

| Mutant Huntingtin Aggregates | 1-6 nM researchgate.net | High affinity shown in multiple studies. fmre-gske.beresearchgate.netturkupetcentre.netbiorxiv.orgacs.orgresearchgate.netnih.gov |

| Monomeric mHTT | Low binding | Selective for aggregated form. biorxiv.orgresearchgate.net |

| Wild-Type HTT | Low binding | Selective for aggregated mHTT. researchgate.net |

| Amyloid-beta Aggregates | Minimal binding researchgate.net | Some off-target binding observed. researchgate.netnih.gov |

| Tau Aggregates | Minimal binding nih.gov | Limited displacement observed. nih.gov |

Cellular Uptake, Retention, and Subcellular Distribution of this compound in Model Systems

Studies utilizing model systems, including various transgenic mouse lines and nonhuman primates, have provided detailed insights into the cellular uptake, retention, and subcellular distribution of the radiolabeled compound [¹¹C]this compound. biorxiv.orgnih.govresearchgate.netnih.govfmre-gske.be [¹¹C]this compound is characterized as a small molecule radioligand developed for its high affinity and selectivity towards aggregated forms of mutant huntingtin (mHTT), the pathological hallmark of Huntington's disease (HD). biorxiv.orgnih.govresearchgate.netacs.orgresearchgate.net Its properties allow it to be cell- and brain-permeable, facilitating its investigation in vivo using Positron Emission Tomography (PET) imaging. nih.govresearchgate.net

Investigations in HD mouse models, such as the zQ175DN, R6/2, and HdhQ80 lines, have demonstrated rapid uptake of [¹¹C]this compound into the brain following administration. biorxiv.orgfmre-gske.be The kinetics of the radioligand in the brain are typically described by a two-tissue compartment model (2TCM), indicating reversible binding to its target. biorxiv.orgnih.govresearchgate.netnih.govfmre-gske.be Quantification of binding is often performed using metrics such as the total volume of distribution (V_T), which can be calculated using methods like Logan graphical analysis or image-derived input function (IDIF). biorxiv.orgnih.govresearchgate.netnih.govfmre-gske.beranchobiosciences.com

In the zQ175DN heterozygous mouse model, increased [¹¹C]this compound binding (V_T) was observed in brain regions known to accumulate mHTT aggregates, particularly the striatum, when compared to wild-type littermates. biorxiv.orgfmre-gske.be This increased binding was found to progress with age, correlating with the temporal evolution of mHTT pathology in these animals. biorxiv.orgfmre-gske.be For instance, in the striatum of heterozygous zQ175DN mice, significant temporal increases in V_T were reported, demonstrating the ligand's ability to track disease progression. fmre-gske.be

Data illustrating the temporal increase in [¹¹C]this compound V_T in the striatum of heterozygous zQ175DN mice are presented below:

| Age (months) | Striatal V_T Increase (%) vs. Wild-Type | Statistical Significance (P value) |

| 3 | 6.7 | <0.001 |

| 6 | 40.3 | <0.0001 |

| 9 | 63.1 | <0.0001 |

| 13 | 81.3 | <0.0001 |

These findings in mouse models indicate that [¹¹C]this compound binding levels reflect the burden of mHTT aggregates and correlate well with mHTT levels quantified by other methods such as immunoassays and immunohistochemistry. biorxiv.orgresearchgate.net

Studies have also extended to nonhuman primate models of HD, where [¹¹C]this compound similarly displayed rapid cerebral uptake, peaking within approximately 3 minutes after injection, followed by fast washout and reversible binding kinetics consistent with a 2TCM. nih.govresearchgate.netnih.gov In primates administered an HTT fragment bearing an expanded polyglutamine repeat (85Q), significantly increased [¹¹C]this compound binding was observed in several cortical and subcortical brain regions compared to control groups. nih.govresearchgate.netnih.govresearchgate.net This increased binding in regions affected by mHTT aggregation further supports the utility of [¹¹C]this compound as a tool for visualizing and quantifying aggregated mHTT species in larger animal models. nih.govresearchgate.netnih.gov

Regarding subcellular distribution, research using the non-radiolabeled precursor, CHDI-180, in HD animal models and human brain tissue has indicated that the compound does not colocalize with nuclear inclusion bodies. biorxiv.org This suggests that this compound primarily binds to extranuclear aggregated forms of mHTT, which is consistent with observations in studies evaluating the responsiveness of different mHTT proteoforms to lowering strategies. ranchobiosciences.com

Preclinical in Vivo Evaluation of ¹¹c Chdi 180r As a Mutant Huntingtin Aggregate Biomarker

Application of [¹¹C]CHDI-180R in Rodent Models of Huntington's Disease

Studies in rodent models of Huntington's disease have been foundational in establishing the utility of [¹¹C]this compound. snmjournals.org These models, particularly genetically engineered mice that express the mutant huntingtin gene, allow for the detailed investigation of the radioligand's behavior and its relationship to disease pathology over time. uantwerpen.be

Longitudinal studies using microPET imaging in the zQ175DN knock-in mouse model of HD have been critical for monitoring the progression of mHTT pathology. uantwerpen.be These studies track changes in radioligand binding over the lifespan of the animals, providing insights into the temporal and regional development of aggregates.

In heterozygous (het) zQ175DN mice, significant levels of mHTT aggregates were detectable with [¹¹C]this compound in the striatum as early as 3 months of age. researchgate.netbiorxiv.org A progressive, age-associated increase in the [¹¹C]this compound signal was observed in these mice, reflecting the accumulation of mHTT aggregates. biorxiv.org The total volume of distribution (VT(IDIF)), a measure of radioligand binding, showed a significant and steady increase in het zQ175DN mice over time, while remaining stable in their wild-type (wt) littermates. biorxiv.org This demonstrates the radioligand's ability to track disease progression noninvasively. biorxiv.org

| Age (Months) | Percentage Increase in VT(IDIF) vs. Wild-Type |

|---|---|

| 3 | 6.7% |

| 6 | 40.3% |

| 9 | 63.1% |

| 13 | 81.3% |

The pharmacokinetic properties of [¹¹C]this compound in the rodent brain are well-suited for PET imaging. Following intravenous injection, the radioligand shows rapid uptake into the brain. biorxiv.org Its kinetics are reversible and can be effectively described by a two-tissue compartment model. biorxiv.org A key finding is the significant difference in binding between genotypes; for instance, the striatal VT(IDIF) in heterozygous zQ175DN mice was found to be 62% higher than in wild-type littermates. biorxiv.org

[¹¹C]this compound is also characterized by its high metabolic stability in mice, with over 95% of the parent compound remaining intact at 40 minutes post-injection, which simplifies kinetic modeling as no metabolite correction is required. nih.govbiorxiv.org

The regional distribution of the [¹¹C]this compound signal aligns with the known neuropathology of Huntington's disease. The striatum, a region known for early and prominent mHTT inclusion formation, was the first area to exhibit significant differences in radioligand binding at 3 months of age in zQ175DN mice. biorxiv.org Further studies in HdhQ80 mice revealed a ventro-dorsal gradient of binding within the striatum, mirroring the pattern of aggregation. biorxiv.org

A crucial validation step for any imaging biomarker is to confirm that the in vivo signal corresponds to the underlying pathology at a microscopic level. For [¹¹C]this compound, a strong correlation has been established between the PET imaging signal and histopathological markers of mHTT aggregation. biorxiv.org Post-mortem autoradiography studies using [³H]CHDI-180 on brain slices from HD mouse models showed specific, saturable binding that correlated directly with the presence of mHTT aggregates identified through immunohistochemistry with the mEM48 antibody. biorxiv.orgresearchgate.net This histochemical confirmation validates that the [¹¹C]this compound PET signal is a reliable measure of the mHTT aggregate burden in the rodent brain. biorxiv.org

Validation of [¹¹C]this compound in Non-Human Primate Models of Huntington's Disease

To bridge the gap between rodent studies and potential clinical applications, [¹¹C]this compound was further validated in non-human primate (NHP) models of HD. nih.gov These models offer a brain structure and physiology that more closely resemble that of humans. rug.nl

Validation studies were conducted in rhesus macaques. elsevierpure.comnih.gov The disease model was created through MRI-guided intrastriatal injection of adeno-associated viral (AAV) vectors designed to express a fragment of the huntingtin protein with either a pathogenic 85 CAG repeats (85Q group) or a non-pathogenic 10 CAG repeats (10Q group, as a control). elsevierpure.comnih.govresearchgate.net A third group received only the buffer solution. elsevierpure.comnih.gov

Thirty months after the vector administration, the animals underwent 90-minute dynamic PET/CT imaging sessions following an intravenous injection of [¹¹C]this compound. elsevierpure.comnih.govuantwerpen.be The protocol included arterial blood sampling throughout the scan to provide an input function for kinetic modeling and to assess the metabolic stability of the radioligand in plasma. elsevierpure.comnih.govuantwerpen.be In these NHP models, [¹¹C]this compound showed good metabolic stability, with 51.4% of the parent compound remaining in plasma 60 minutes after injection. elsevierpure.comnih.govresearchgate.net

The kinetic profile of [¹¹C]this compound in the NHP brain was characterized by rapid uptake, peaking within three minutes of injection, followed by fast washout, indicating reversible binding. nih.govuantwerpen.be This kinetic behavior was successfully described using a two-tissue compartment model (2TCM). nih.govelsevierpure.comnih.govuantwerpen.be

For regional quantification, the total volume of distribution (VT) was calculated. elsevierpure.comnih.gov Both the 2TCM and the Logan graphical analysis were employed for this purpose. elsevierpure.comnih.govresearchgate.net The results from these two methods showed a very high correlation (r² = 0.96), validating the use of the less computationally intensive Logan plot for generating parametric VT maps. nih.govelsevierpure.comnih.govresearchgate.net

Crucially, animals in the 85Q group, which expressed the mutant HTT fragment, showed significantly increased [¹¹C]this compound binding in multiple cortical and subcortical brain regions compared to the control groups. elsevierpure.comnih.govresearchgate.net No significant difference in binding was observed between the 10Q and buffer control groups. elsevierpure.comnih.gov These findings were corroborated by post-mortem histological analysis, which confirmed the presence of mHTT aggregates in the 85Q animals. snmjournals.orgelsevierpure.comnih.govresearchgate.net This successful validation in a large animal model further supports the potential of [¹¹C]this compound as a pharmacodynamic biomarker for HD. nih.gov

| Parameter | Finding |

|---|---|

| Brain Uptake | Rapid, peaking within 3 minutes post-injection. nih.govuantwerpen.be |

| Kinetics | Reversible binding with fast washout. nih.govuantwerpen.be |

| Preferred Kinetic Model | Two-Tissue Compartment Model (2TCM). nih.govelsevierpure.comnih.gov |

| Alternative Quantification Method | Logan Graphical Analysis. nih.govelsevierpure.comnih.gov |

| Correlation (2TCM vs. Logan) | r² = 0.96. nih.govelsevierpure.comnih.gov |

| Metabolic Stability | 51.4% parent compound in plasma at 60 minutes. elsevierpure.comnih.govresearchgate.net |

Regional and Voxelwise Quantification of [¹¹C]this compound Binding in Primate Brain

The utility of [¹¹C]this compound for quantifying mHTT aggregates has been extensively validated in a nonhuman primate model of Huntington's disease. nih.govresearchgate.net In these studies, rhesus macaques were administered adeno-associated viral vectors (AAV2 and AAV2.retro) to express a fragment of the human huntingtin gene with 85 polyglutamine repeats (85Q), which leads to the formation of mHTT aggregates. nih.govelsevierpure.comnih.gov Control groups received either a non-pathogenic 10-glutamine fragment (10Q) or the vector diluent (buffer) alone. nih.govelsevierpure.comnih.gov

Dynamic PET imaging over 90 minutes was performed to assess the brain kinetics of [¹¹C]this compound. elsevierpure.comresearchgate.net The tracer showed rapid uptake into the brain and reversible binding kinetics that were well-described by a two-tissue compartment model. nih.govsnmjournals.orguantwerpen.be For robust quantification, the total volume of distribution (VT), a measure of radioligand binding, was calculated using Logan graphical analysis. nih.govelsevierpure.comresearchgate.net

Regional analysis, based on predefined volumes of interest, revealed a highly significant increase in [¹¹C]this compound VT in the 85Q group compared to both control groups across numerous cortical and subcortical brain regions. nih.govelsevierpure.comresearchgate.netuantwerpen.be No significant differences in binding were observed between the 10Q and buffer control groups, underscoring the tracer's specificity for the pathological mHTT aggregates. nih.govnih.govresearchgate.net

Voxelwise analysis, a more spatially refined technique, corroborated the regional findings and identified specific subregions with significantly increased tracer binding. nih.govuantwerpen.be These included clusters in the head of the caudate, dorsolateral and ventrolateral prefrontal cortices, the dorsal premotor cortex, and the insular cortex. uantwerpen.be This level of detail is particularly valuable in models where mHTT expression is driven by viral vectors and may not be uniform throughout the brain. uantwerpen.be The in vivo PET findings were later confirmed by post-mortem histological analysis, which showed the presence of mHTT aggregates in the brain regions that exhibited high tracer uptake. nih.govelsevierpure.comnih.gov

| Brain Region | Significance of Increased [¹¹C]this compound Binding (85Q vs. Controls) |

|---|---|

| Caudate | P < 0.001 |

| Putamen | P < 0.001 |

| Anterior Cingulate Cortex | P < 0.05 |

| Dorsomedial Prefrontal Cortex | P < 0.01 |

| Supplemental Motor Cortex | P < 0.05 |

| External Globus Pallidus | P < 0.05 |

Table 1: Regional analysis of [¹¹C]this compound binding in a nonhuman primate model of Huntington's disease, showing brain regions with statistically significant increases in tracer uptake in mHTT-expressing animals (85Q) compared to controls. Data sourced from Bertoglio et al., 2023. nih.gov

Assessment of [¹¹C]this compound as a Pharmacodynamic Biomarker for Mutant Huntingtin-Lowering Interventions in Preclinical Models

A critical application for [¹¹C]this compound is its use as a pharmacodynamic biomarker to confirm target engagement and measure the biological effect of therapies designed to lower mHTT levels. elsevierpure.comchdifoundation.org The ability to non-invasively quantify changes in mHTT aggregate load in the brain provides direct evidence of a drug's mechanism of action and can help guide the development of new treatments. nih.govbiorxiv.org Preclinical studies have demonstrated that [¹¹C]this compound PET imaging can effectively track the suppression of mHTT pathology in response to different therapeutic strategies. biorxiv.orgsnmjournals.org

[¹¹C]this compound has proven effective in monitoring the response to genetic therapies aimed at reducing mHTT expression. One such approach involves synthetic zinc finger protein (ZFP) repressors, which are designed to selectively bind to the expanded CAG repeat in the huntingtin gene and block its transcription. nih.gov In a study using the zQ175DN mouse model of HD, a single striatal administration of an AAV vector encoding a ZFP repressor led to a significant, time-dependent reduction in [¹¹C]this compound binding in the treated hemisphere. biorxiv.org Specifically, the tracer's volume of distribution (VT) was reduced by 2.8%, 9.0%, and 16.3% at 3, 6, and 10 months of age, respectively, compared to the control-injected hemisphere, demonstrating the tracer's ability to quantify the therapeutic effect of the ZFP intervention. biorxiv.org

While the primate studies described earlier used AAV vectors to induce mHTT expression, they also established a valuable large-animal platform for testing the efficacy of AAV-mediated mHTT-lowering therapies. nih.govsnmjournals.org The validation of [¹¹C]this compound in this model provides the necessary tool to non-invasively assess the pharmacodynamic activity of future gene-lowering interventions in a brain more similar in scale and complexity to that of humans. nih.gov

Longitudinal studies using [¹¹C]this compound PET imaging have successfully mapped the natural progression of mHTT pathology over time in mouse models, which is a prerequisite for evaluating therapeutic interventions. In heterozygous zQ175DN mice, which model the genetic features of HD, [¹¹C]this compound binding was observed to increase progressively with age, mirroring the known development of mHTT inclusions. biorxiv.org

The striatum was the first region to show a significant increase in tracer binding at 3 months of age. biorxiv.org As the disease progressed, a significant temporal increase was detected in all brain regions. biorxiv.org This detailed tracking of pathology provides a dynamic window to assess therapeutic effects. For instance, interventions can be evaluated based on their ability to slow or reverse this age-dependent increase in tracer binding in specific brain regions. The non-invasive nature of PET allows for repeated measurements in the same animal, providing robust data on the time course of a therapy's impact on mHTT aggregate load. biorxiv.org

| Age of zQ175DN Mice | Percentage Increase in Striatal [¹¹C]this compound VT |

|---|---|

| 3 Months | 6.7% |

| 6 Months | 40.3% |

| 9 Months | 63.1% |

| 13 Months | 81.3% |

Table 2: Progressive, age-dependent increase in [¹¹C]this compound total volume of distribution (VT) in the striatum of heterozygous zQ175DN mice, reflecting the accumulation of mutant huntingtin pathology. Data sourced from Bertoglio et al., 2021. biorxiv.org

To be a meaningful biomarker, imaging outcomes with [¹¹C]this compound must correlate with underlying molecular pathology and clinically relevant behavioral changes. Studies have established strong correlations in both domains.

At the molecular level, in vivo [¹¹C]this compound PET imaging results show excellent agreement with post-mortem measurements of mHTT aggregates. nih.govbiorxiv.org In both mouse and nonhuman primate models, a strong positive correlation has been demonstrated between the in vivo tracer binding (VT) and the burden of mHTT inclusions as measured by immunostaining with specific antibodies like mEM48 and 2B4. biorxiv.orguantwerpen.be This confirms that the PET signal is a reliable indicator of the actual aggregate pathology in the brain tissue. nih.govbiorxiv.org

Furthermore, [¹¹C]this compound binding has been linked to behavioral and functional deficits in preclinical models. In the nonhuman primate model, higher tracer binding in specific brain regions was significantly correlated with greater neurological impairment and poorer performance on working memory tasks. nih.gov This crucial link suggests that reducing the mHTT aggregate load, as measured by [¹¹C]this compound PET, could translate to meaningful functional and clinical improvements. nih.govnih.gov

| Brain Region | Correlation (Pearson r) with Neurologic Rating Score | Correlation (Pearson r) with Working Memory Score |

|---|---|---|

| Hippocampus | 0.434 | -0.5390 |

| Amygdala | 0.473 | -0.5520 |

| Substantia Nigra | 0.430 | -0.5740 |

| Cerebellum | 0.423 | -0.5370 |

Table 3: Correlation between [¹¹C]this compound binding and behavioral scores in a primate model. Higher neurologic scores and lower working memory scores indicate greater impairment. Data sourced from Bertoglio et al., 2023. nih.gov

Pharmacokinetic and Metabolic Fate of ¹¹c Chdi 180r in Preclinical Species

In Vivo Metabolic Stability and Radiometabolite Profiling in Preclinical Plasma

Evaluations of [¹¹C]CHDI-180R in preclinical species have demonstrated favorable metabolic stability. In studies conducted in rhesus macaques, [¹¹C]this compound exhibited good metabolic stability in plasma, with the parent compound accounting for 51.4% ± 4.0% of the total plasma radioactivity at 60 minutes after intravenous injection. nih.govresearchgate.netnih.gov Analysis of plasma in these NHPs using radio-HPLC identified only polar radiometabolites, suggesting a low likelihood of brain-penetrant metabolic products. nih.gov

In mouse models, including different genotypes and ages, negligible metabolism of [¹¹C]this compound was observed, with the parent compound remaining at over 95%. ranchobiosciences.com This high metabolic stability in mice further supports its utility in preclinical imaging studies in rodent models of HD. researchgate.netresearchgate.net

The suitable metabolic profile observed in plasma and brain radiometabolite analyses indicates that [¹¹C]this compound is appropriate for in vivo imaging. biorxiv.orgnih.govresearchgate.net

| Species | Parent Fraction in Plasma (% at 60 min) | Nature of Radiometabolites Observed in Plasma |

| Rhesus Macaques | 51.4 ± 4.0 nih.govresearchgate.netnih.gov | Polar nih.gov |

| Mice | >95% ranchobiosciences.com | Negligible metabolism observed ranchobiosciences.com |

Blood-Brain Barrier Penetration and Efflux Characteristics of this compound in Animal Models

[¹¹C]this compound has been shown to penetrate the blood-brain barrier (BBB) in both rodent and nonhuman primate models. acs.org Dynamic PET imaging studies have revealed rapid uptake of the radioligand in the brain. nih.govresearchgate.netnih.govresearchgate.netbiorxiv.org The brain kinetics, characterized by rapid uptake and reversible binding, can be described by a two-tissue-compartment model. nih.govresearchgate.netnih.govresearchgate.netbiorxiv.org This pattern of uptake and binding is consistent with a radiotracer that crosses the BBB and binds specifically to its target in the brain.

While specific data explicitly detailing efflux characteristics of this compound were not extensively provided in the search results, the reversible binding observed in kinetic modeling suggests that the compound is not irreversibly trapped in the brain, implying some degree of efflux or reversible binding to the target. For a related radioligand, CHDI-650, a strategically placed ring-nitrogen was incorporated to ensure a high free fraction in the brain without introducing efflux issues, a design principle that may be relevant to this compound. acs.org The ability of [¹¹C]this compound to be described by a two-tissue compartment model further supports its dynamic movement across the BBB and within brain tissue. nih.govresearchgate.netnih.govresearchgate.net

Influence of Metabolic Pathways on [¹¹C]this compound Imaging Performance and Biodistribution in Preclinical Subjects

The metabolic fate of a radioligand significantly influences its imaging performance and biodistribution. The formation of brain-penetrant radiometabolites can lead to confounding background signals, thereby reducing the specificity and quantitative accuracy of PET imaging. acs.org

The observed high metabolic stability of [¹¹C]this compound in mice, with minimal radiometabolite formation, contributes to its effective performance as a PET imaging agent in rodent HD models. ranchobiosciences.com In NHPs, the identification of only polar radiometabolites in plasma, which are less likely to cross the BBB, also supports the suitability of [¹¹C]this compound for brain imaging by minimizing the contribution of confounding signals from circulating or brain-accumulating metabolites. nih.gov

The biodistribution of [¹¹C]this compound in preclinical models is characterized by its specific binding to mHTT aggregates in the brain. Studies in macaque models of HD demonstrated significantly increased [¹¹C]this compound binding in several cortical and subcortical brain regions in animals with mHTT aggregates compared to controls. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net This differential binding pattern reflects the distribution of mHTT pathology and underscores the radioligand's ability to visualize and quantify these aggregates in vivo. The reversible kinetics and specific binding allow for the application of kinetic models, such as the two-tissue-compartment model and Logan graphical analysis, to quantify the volume of distribution (VT) and assess the level of mHTT aggregates in different brain regions. nih.govresearchgate.netnih.govranchobiosciences.comresearchgate.net

Structure Activity Relationship Sar Studies and Future Ligand Development

Systematic Modification of the CHDI-180R Scaffold to Optimize Binding Affinity and Preclinical Pharmacokinetic Properties

SAR investigations on the CHDI-180 scaffold have focused on identifying structural modifications that can improve the desirable attributes of the resulting ligands. The parent compound, CHDI-180, demonstrates high affinity for mHTT aggregates with a reported Kd of 1–6 nM and exhibits selectivity over normal HTT, monomeric soluble mHTT, and nuclear inclusion bodies researchgate.netnih.gov.

Modifications have explored different parts of the molecular structure. For instance, alterations to the right-hand side pyridazinone moiety have included the incorporation of diazines. This approach aimed to potentially reduce lipophilicity (logD) and increase the free fraction in the brain (fu,b), both of which are important factors in minimizing non-specific binding acs.org.

Preclinical evaluation of compounds with modified scaffolds involves rigorous assessment of their binding affinity to mHTT aggregates, often through in vitro autoradiography using post-mortem brain tissue from individuals with HD frontiersin.orgresearchgate.net. In parallel, in vivo pharmacokinetic studies are conducted in animal models to evaluate brain uptake, washout kinetics, metabolic stability, and to ensure the absence of brain-penetrant radiometabolites biorxiv.orgnih.govnih.gov. The metabolic stability of [11C]this compound has been demonstrated in non-human primates, with a substantial percentage of the parent compound remaining in plasma at 60 minutes post-injection nih.govnih.gov.

Rational Design and Preclinical Evaluation of Second-Generation Mutant Huntingtin Aggregate Ligands

The limitations associated with 11C-labeled ligands, such as their short half-life and observed off-target binding to other protein aggregates found in conditions like Alzheimer's disease nih.gov, have spurred the rational design and development of second-generation ligands. A primary objective is the creation of 18F-labeled tracers, which offer improved characteristics for clinical application nih.govresearchgate.netfrontiersin.org.

Rational design strategies are informed by the insights gleaned from SAR studies on the CHDI-180 scaffold. Modifications are strategically introduced to enhance the affinity and selectivity for mHTT aggregates while simultaneously reducing unwanted off-target binding and improving pharmacokinetic profiles.

[18F]CHDI-650 is an example of a second-generation fluorinated radioligand that has undergone preclinical evaluation. Studies have shown it possesses suitable reversible kinetics in wild-type mice and non-human primates and demonstrates specific binding to mHTT aggregates in post-mortem human HD brain tissue nih.govresearchgate.net. In mouse models, [18F]CHDI-650 has shown greater differences in striatal VT between genotypes compared to [11C]this compound, suggesting potentially improved quantification of mHTT aggregates nih.gov. Another reported 18F analogue of this compound exhibited rapid brain uptake, but its in vivo specificity for mHTT aggregates was not fully resolved due to some evidence of white matter accumulation and non-specific binding nih.govresearchgate.netresearchgate.netresearchgate.net.

The preclinical evaluation of these second-generation ligands typically involves a combination of in vitro binding assays, autoradiography on brain tissue samples, and in vivo PET imaging studies in relevant HD animal models, such as zQ175DN mice and non-human primates nih.govbiorxiv.orgnih.govnih.govresearchgate.net. These studies are crucial for characterizing their binding properties, kinetics, and specificity.

Computational Modeling and In Silico Approaches for this compound Analogue Optimization

Computational modeling and in silico techniques are increasingly valuable tools in the optimization of this compound analogues and the design of novel ligands. These methods can complement traditional experimental SAR studies by providing a deeper understanding of the potential interactions between the ligand and the structure of mHTT aggregates.

Computational approaches applicable to this field include:

Docking studies: Used to predict how potential ligands might bind to models of mHTT aggregates and estimate their binding affinity.

Molecular dynamics simulations: Provide insights into the dynamic behavior and interactions between the ligand and the aggregate over time.

Quantitative Structure-Activity Relationship (QSAR) modeling: Involves developing predictive models that link chemical structure to biological activity, enabling the virtual screening of large chemical libraries to identify promising candidates.

Prediction of pharmacokinetic properties: Computational tools can estimate properties such as blood-brain barrier permeability, metabolic pathways, and potential for off-target binding based on the chemical structure.

While detailed published examples specifically focusing on the computational optimization of this compound were not extensively found in the immediate search results, the broader application of computational methods, including machine learning, in HD research is recognized huntingtonstudygroup.org. These approaches can significantly accelerate the lead optimization process by helping to prioritize compounds for synthesis and experimental validation, ultimately contributing to the development of ligands with enhanced properties.

Comparative Analysis of this compound with Other Mutant Huntingtin Imaging Ligands in Preclinical Research

This compound was among the initial 11C-labeled radiotracers developed by the CHDI Foundation for imaging mHTT aggregates, alongside [11C]CHDI-626 nih.govnih.govnih.gov. Comparative preclinical studies have been instrumental in evaluating the performance characteristics of these ligands.

[11C]this compound demonstrated high binding potency and metabolic stability in mouse models, showing increased striatal binding in HD mice compared to their wild-type counterparts nih.govresearchgate.net. In contrast, [11C]CHDI-626 initially exhibited rapid clearance and kinetics that limited its utility in mice, although it did show increased striatal binding in HD mouse models nih.gov.

Further comparative analyses highlighted differences in off-target binding profiles. Autoradiography studies using [3H]this compound revealed notable off-target binding to other protein aggregates present in postmortem AD brains nih.gov. [11C]CHDI-626, which is structurally related, was developed with the aim of mitigating this issue and demonstrated reduced binding to postmortem AD brain tissue nih.gov. In radioligand binding assays, CHDI-626 showed minimal displacement of ligands known to bind to tau and amyloid-beta aggregates, indicating lower off-target binding to these pathologies nih.gov.

The development of second-generation 18F-labeled ligands, such as [18F]CHDI-650, has also involved direct comparisons with [11C]this compound. Some studies in mouse models have indicated that [18F]CHDI-650 provides better differentiation between genotypes compared to [11C]this compound nih.govresearchgate.net.

Comparative analysis of these different ligands is essential for identifying the most promising candidates for clinical translation. This involves a careful consideration of various factors, including binding affinity, selectivity for mHTT aggregates, pharmacokinetic profile, metabolic stability, and the potential for off-target binding to other brain targets.

Below is a summary table outlining some key preclinical characteristics of this compound and related ligands:

| Ligand | Isotope | Binding Affinity (Kd/IC50) | Metabolic Stability (Mice) | Washout Kinetics (NHP) | Off-Target Binding (AD Brain) | Notes | Source |

| [11C]this compound | 11C | 1-6 nM (CHDI-180) researchgate.netnih.gov | Stable nih.govresearchgate.net | Faster than CHDI-180L researchgate.netnih.gov | Significant nih.gov | Promising preclinical utility biorxiv.orgresearchgate.net | researchgate.netnih.govnih.govresearchgate.net |

| [11C]CHDI-180L | 11C | Not specified | Not specified | Slower than this compound researchgate.netnih.gov | Not specified | Less promising than this compound researchgate.netnih.gov | researchgate.netnih.gov |

| [11C]CHDI-626 | 11C | 4-6 nM nih.gov | Suboptimal kinetics nih.gov | Similar to this compound nih.gov | Reduced compared to this compound nih.gov | Deemed not suitable for clinical use (metabolite accumulation) nih.gov | nih.govnih.gov |

| [18F]CHDI-650 | 18F | Not specified | Suitable researchgate.net | Suitable nih.gov | Lack of non-specific binding in post-mortem PwHD/control tissue nih.gov | Higher genotype differences than this compound in mice nih.govresearchgate.net; Clinical evaluation underway researchgate.net | nih.govnih.govresearchgate.net |

| [18F] Analogue of this compound ([18F]1) | 18F | Not specified | Not specified | Rapid brain uptake nih.govresearchgate.netresearchgate.net | Evidence of white matter accumulation and non-specific binding nih.govresearchgate.netresearchgate.netresearchgate.net | In vivo specificity unresolved nih.govresearchgate.netresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.netresearchgate.net |

Data Table:

| Ligand | Isotope | Binding Affinity (Kd/IC50) | Metabolic Stability (Mice) | Washout Kinetics (NHP) | Off-Target Binding (AD Brain) | Notes |

| [11C]this compound | 11C | 1-6 nM (CHDI-180) | Stable | Faster than CHDI-180L | Significant | Promising preclinical utility |

| [11C]CHDI-180L | 11C | Not specified | Not specified | Slower than this compound | Not specified | Less promising than this compound |

| [11C]CHDI-626 | 11C | 4-6 nM | Suboptimal kinetics | Similar to this compound | Reduced compared to this compound | Deemed not suitable for clinical use (metabolite accumulation) |

| [18F]CHDI-650 | 18F | Not specified | Suitable | Suitable | Lack of non-specific binding in post-mortem PwHD/control tissue | Higher genotype differences than this compound in mice; Clinical evaluation underway |

| [18F] Analogue of this compound ([18F]1) | 18F | Not specified | Not specified | Rapid brain uptake | Evidence of white matter accumulation and non-specific binding | In vivo specificity unresolved |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.